molecular formula C18H18ClN5O3S2 B1256434 5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide

5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide

Cat. No. B1256434
M. Wt: 452 g/mol
InChI Key: VWDOEFIYQBBRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide is a pyrimidinecarboxamide.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

A class of derivatives related to the compound, specifically 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol-2-amine and 5-(styrylsulfonylmethyl)-1,3,4-thiadiazol-2-amine derivatives, demonstrated significant antioxidant activity. These derivatives showed greater antioxidant activity than standard ascorbic acid. Additionally, they exhibited promising anti-inflammatory activity (Sravya et al., 2019).

Antimicrobial and Antifungal Action

Sulfonyl-substituted nitrogen-containing heterocyclic systems, including 2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides, have shown sensitivity to both Gram-positive and Gram-negative bacteria. These compounds also exhibited antifungal activity against Candida albicans. A compound with high antimicrobial activity was identified for further study (Sych et al., 2019).

Antiviral Activity

Derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, synthesized from 4-chlorobenzoic acid, showed anti-tobacco mosaic virus activity. This indicates potential antiviral applications (Chen et al., 2010).

Carbonic Anhydrase Inhibitors

Compounds derived from 5-amino-1,3,4-thiadiazole-2-sulfonamide, which is structurally related to the compound , have been studied as carbonic anhydrase inhibitors. These inhibitors have been effective against various carbonic anhydrase isozymes, suggesting their potential use in treating conditions like glaucoma (Barboiu et al., 1999).

Antipsychotic Activity

Novel derivatives, such as (5-(10-(3-N, N-Dimethylamino) propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazo-2-yl Azodye/Schiff base/Chalcone, have shown excellent antipsychotic activity. These findings are important for the development of new treatments in psychiatric medicine (Gopi et al., 2017).

properties

Product Name

5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide

Molecular Formula

C18H18ClN5O3S2

Molecular Weight

452 g/mol

IUPAC Name

5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H18ClN5O3S2/c1-10(2)16-23-24-17(28-16)22-15(25)14-13(19)8-20-18(21-14)29(26,27)9-12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3,(H,22,24,25)

InChI Key

VWDOEFIYQBBRAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)C(C)C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide
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5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide

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